molecular formula C3H5Cl2N3 B1473754 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1461709-15-8

3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride

Cat. No. B1473754
M. Wt: 154 g/mol
InChI Key: PHGZMVLMQMTHEI-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

1,2,4-Triazoles can be synthesized from various precursors, including hydrazines, formamide, and carboxylic acids . The specific synthesis route for “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” is not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms . The specific structure of “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” would include a chlorine atom and a methyl group attached to the triazole ring.


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions, including alkylation, acylation, and substitution reactions . The specific reactions that “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” can undergo are not available in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles depend on their specific chemical structure . The properties of “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” are not available in the literature I have access to.

Scientific Research Applications

Corrosion Inhibition

  • Triazole derivatives, including variants of 1H-1,2,4-triazole, have been used as effective corrosion inhibitors. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has shown high efficiency in protecting mild steel in acidic environments (Lagrenée et al., 2002).

Antimicrobial Activity

  • Some triazole derivatives exhibit significant antimicrobial properties. Compounds like 4-amino-3-mercapto-5-[(1H-indol-3-yl)methyl]-4H-1,2,4-triazole have been studied for their potential as antimicrobial agents (Kaplancikli et al., 2008).

Synthetic Chemistry

  • In synthetic chemistry, 1H-1,2,4-triazole derivatives are utilized for creating various heterocyclic systems. For example, the interaction of 4-acetyl-1,2,3-triazole-5-ol sodium salt with hydrazine derivatives has been studied for synthesizing specific triazole compounds (Yu, 2015).

Other Applications

  • Triazoles, including 1,2,4-triazole derivatives, have also found applications in the fields of medicine, agriculture, and industry, demonstrating a wide range of biological activities (Mohsen, 2012).

Safety And Hazards

The safety and hazards of 1,2,4-triazoles depend on their specific chemical structure . The safety and hazards of “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” are not available in the literature I have access to.

Future Directions

The future directions for research on 1,2,4-triazoles likely involve exploring their potential uses in medicinal chemistry and drug discovery . The specific future directions for research on “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” are not available in the literature I have access to.

properties

IUPAC Name

3-chloro-5-methyl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGZMVLMQMTHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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